molecular formula C12H10O<br>C12H10O<br>C6H5C6H4OH B1666276 2-Phenylphenol CAS No. 90-43-7

2-Phenylphenol

Cat. No.: B1666276
CAS No.: 90-43-7
M. Wt: 170.21 g/mol
InChI Key: LLEMOWNGBBNAJR-UHFFFAOYSA-N
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Description

2-Phenylphenol, also known as ortho-phenylphenol, is an organic compound with the chemical formula C₁₂H₁₀O. It is one of the monohydroxylated isomers of biphenyl and appears as a white solid. This compound is widely used as a biocide and preservative, particularly in agricultural and industrial applications .

Mechanism of Action

Target of Action

2-Phenylphenol, also known as 2-Hydroxybiphenyl, is an organic compound that primarily targets microorganisms, acting as a biocide . It is used as a fungicide and disinfectant . It has been found to interact with certain proteins such as CYP1A1, CYP1A2, and ESR1 .

Mode of Action

This compound acts as a weak organic acid . It can neutralize bases exothermically and may react with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides to generate flammable gas (H2). The heat of the reaction may ignite the gas .

Biochemical Pathways

This compound is involved in the biosynthesis of 2-phenylethanol (2-PE) and benzyl alcohol (BA), which are aromatic compounds . The biosynthetic pathway involves enzymes such as phenylpyruvate decarboxylase (PPDC) and phenylacetaldehyde reductase (PAR) .

Pharmacokinetics (ADME)

It is known to be highly soluble in water . This high solubility suggests that it could be readily absorbed and distributed in the body. Its volatility indicates that it might be eliminated from the body through exhalation .

Result of Action

The primary result of this compound’s action is its fungicidal and biocidal effects . It is used to protect crops in storage and to disinfect surfaces in various settings, including households, hospitals, and food processing plants . On a molecular level, it interacts with certain proteins, potentially influencing their function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a fungicide and disinfectant can be affected by the presence of other substances and the pH of the environment . It is moderately volatile, suggesting that it could evaporate under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylphenol can be synthesized through the condensation of cyclohexanone to form cyclohexenylcyclohexanone, which is then dehydrogenated to yield this compound . Another method involves recovering this compound from the distillation residue of phenol production via sulfonation. The residue, containing about 40% phenyl phenol, undergoes vacuum distillation and separation using trichlorethylene to isolate pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the dehydrogenation of cyclohexenylcyclohexanone. This process involves heating the compound under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 2-Phenylphenol: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its biphenyl structure enhances its stability and reactivity compared to simple phenols. Additionally, its broad-spectrum antimicrobial activity makes it a valuable compound in various applications .

Properties

IUPAC Name

2-phenylphenol
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InChI

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H
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InChI Key

LLEMOWNGBBNAJR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O
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Molecular Formula

C12H10O, Array
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Related CAS

132-27-4 (hydrochloride salt)
Record name 2-Phenylphenol [BSI:ISO]
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DSSTOX Substance ID

DTXSID2021151
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Molecular Weight

170.21 g/mol
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Physical Description

2-phenylphenol appears as light lavender crystals or solid. (NTP, 1992), White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline], Solid, WHITE CRYSTALS., White to light purple crystals
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Boiling Point

527 °F at 760 mmHg (NTP, 1992), 286 °C, 282.00 to 285.00 °C. @ 760.00 mm Hg
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Flash Point

255 °F (NTP, 1992), 124 °C, Value: 138 degree C Type: closed cup, 124 °C c.c.
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Solubility

less than 0.1 mg/mL at 68.9 °F (NTP, 1992), FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5., Soluble in fixed alkali hydroxide solutions and most organic solvents., Soluble in sodium hydroxide, Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine., Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols., For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page., 0.7 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), insoluble in water, moderately soluble (in ethanol)
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Density

1.213 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.213 g/cu cm at 25 °C, Relative density (water = 1): 1.2
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Vapor Pressure

1 mmHg at 212 °F (NTP, 1992), 0.002 [mmHg], 2.0X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.07
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Mechanism of Action

... A genome-wide transcriptome analysis of the cellular responses of Pseudomonas aeruginosa (P. aeruginosa) exposed to 0.82 mM OPP for 20 and 60 minutes /was performed/ ... Ortho-phenylphenol (OPP) upregulated the transcription of genes encoding ribosomal, virulence and membrane transport proteins after both treatment times. After 20 minutes of exposure to 0.82 mM OPP, genes involved in the exhibition of swarming motility and anaerobic respiration were upregulated. After 60 minutes of OPP treatment, the transcription of genes involved in amino acid and lipopolysaccharide biosynthesis were upregulated. Further, the transcription of the ribosome modulation factor (rmf) and an alternative sigma factor (rpoS) of RNA polymerase were downregulated after both treatment times. Results from this study indicate that after 20 minutes of exposure to OPP, genes that have been linked to the exhibition of anaerobic respiration and swarming motility were upregulated. This study also suggests that the downregulation of the rmf and rpoS genes may be indicative of the mechanism by which OPP causes decreases in cell viability in P. aeruginosa. Consequently, a protective response involving the upregulation of translation leading to the increased synthesis of membrane related proteins and virulence proteins is possibly induced after both treatment times. In addition, cell wall modification may occur due to the increased synthesis of lipopolysaccharide after 60 minutes exposure to OPP. This gene expression profile can now be utilized for a better understanding of the target cellular pathways of OPP in P. aeruginosa and how this organism develops resistance to OPP., A genome-wide transcriptome analysis of the cellular responses of Staphylococcus aureus (S. aureus) when exposed to 0.82 mM of ortho-phenylphenol (OPP) for 20 and 60 min /was performed/ ... OPP downregulated the biosynthesis of many amino acids, which are required for protein synthesis. In particular, the genes encoding the enzymes of the diaminopimelate (DAP) pathway which results in lysine biosynthesis were significantly downregualted. Intriguingly, ... the transcription of genes encoding ribosomal proteins was upregulated by OPP and at the same time, the genes encoding iron acquisition and transport were downregulated. The genes encoding virulence factors were upregulated and genes encoding phospholipids were downregulated upon 20 min exposure to OPP ... Using microarray analysis ... revealed novel information regarding the mode of action of OPP on Staphylococcus: OPP inhibits anabolism of many amino acids and highly downregulates the genes that encode the enzymes involved in the DAP pathway. Lysine and DAP are essential for building up the peptidoglycan cell wall. It was concluded that the mode of action of OPP is similar to the mechanism of action of some antibiotics. The discovery of this phenomenon provides useful information that will benefit further antimicrobial research on S. aureus.
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Color/Form

Needles from petroleum ether, Colorless to pinkish crystals, White, flaky crystals

CAS No.

90-43-7, 1322-20-9
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Record name o-Phenylphenol
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Record name 2-Biphenylol
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Melting Point

131.9 to 135.5 °F (NTP, 1992), 59 °C, 56 °C, 58-60 °C
Record name 2-PHENYLPHENOL
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Record name o-Phenylphenol
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Record name 2-Biphenylol
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Synthesis routes and methods I

Procedure details

8-hydroxyquinoline sulfate; acibenzolar-5-methyl; aldimorph; amidoflumet; ampropylfos; ampropylfos-potassium; andoprim; anilazine; azaconazole; azoxystrobin;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acibenzolar-5-methyl
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0 (± 1) mol
Type
reactant
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reactant
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reactant
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Name
ampropylfos potassium
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Commercial use of these materials has been hampered however, by reason of high costs, presence of impurities, and general unavailability. Commercially available dibenzofuran for example is presently obtained from coal tar and frequently contains impurities such as acenaphthene and fluroene which cannot conveniently be separated by commercially suitable methods such as washing, recrystallization, or distillation. In some cases dibenzofuran having greater purity as compared to that obtained from coal tar may be synthesized, but the prior art methods are costly because of expensive starting materials, complicated procedures, low yields or the like. For example, dibenzofuran has been obtained in a 30% yield by Graebe and Ullman [Ber. 29, 1877 (1896)] by diazotization and subsequent hydrolysis of 2-aminodiphenyl oxide, while Tauber and Halberstadt [Ber. 25, 2745 (1892)] obtained a yield of 75% by similar treatment of 2,2'-diaminodiphenyl. These two methods however are not adapted to commercial operation due to the high cost and difficulty of obtaining the starting materials required. Hale and Stoesser (U.S. Pat. No. 1,808,349) obtained dibenzofuran by intramolecular dehydrogenation of orthophenylphenol over a refractory oxide catalyst, but again the high cost of the starting material limits the commercial utility of this route. Cullinane [J. Chem. Soc., 2267 (1930)] obtained dibenzofuran in 20% yield in eight hours by pyrolysis of phenol over litharge at 150° C. The low yield limits commercial utility of this route. Walsh and Preston (U.S. Pat. No. 3,108,121) reacted diphenyl ether, also known as diphenyl oxide, over a relatively expensive and sensitive 5% platinum on charcoal catalyst to obtain dibenzofuran. Shiotani and Itatani [Angew. Chem. 86 478 (1974)] used a palladium acetate catalyst to produce dibenzofuran from diphenyl oxide but obtained much dimerized product as well.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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reactant
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[Compound]
Name
2-aminodiphenyl oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Commercial use of these materials has been hampered however, by reason of high costs, presence of impurities, and general unavailability. Commercially available dibenzofuran for example is presently obtained from coal tar and frequently contains impurities such as acenaphthene and fluorene which cannot conveniently be separated by commercially suitable methods such as washing, recrystallization, or distillation. In some cases dibenzofuran having greater purity as compared to that obtained from coal tar may be synthesized, but the prior art methods are costly because of expensive starting materials, complicated procedures, low yields or the like. For example, dibenzofuran has been obtained in a 30% yield by Graebe and Ullmann [Ber. 29, 1877 (1896)] by diazotization and subsequent hydrolysis of 2'-aminodiphenyl oxide, while Tauber and Halberstadt [Ber., 25, 2745 (1892)] obtained a yield of 75% by similar treatment of 2,2-diaminodiphenyl. These two methods however are not adapted to commercial operation due to the high cost and difficulty of obtaining the starting materials required. Hale and Stoesser (U.S. Pat. No. 1,808,349) obtained dibenzofuran by intramolecular dehydrogenation of orthophenylphenol over a refractory oxide catalyst, but again the high cost of the starting material limits the commercial utility of this route. Cullinane [J. Chem. Soc., 2267 (1930)] obtained dibenzofuran in 20% yield in eight hours by pyrolysis of phenol over litharge at 150° C. The low yield limits commercial utility of this route. Walsh and Preston (U.S. Pat. No. 3,108,121) reacted diphenyl oxide over a relatively expensive and sensitive 5% platinum on charcoal catalyst to obtain dibenzofuran. Shiotani and Itatani [Angew.Chem. 86 478 (1974)] used as palladium acetate catalysts to produce dibenzofuran from diphenyl oxide but obtained much dimerized product as well. In particular, in these latter two methods two synthetic steps are required to obtain dibenzofuran from phenol inasmuch as diphenyl oxide is frequently obtained from a reaction involving a condensation of phenol.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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[Compound]
Name
2'-aminodiphenyl oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The reaction was conducted according to the General Procedure by heating 4-Et3Si-dibenzofuran (3, 141 mg, 0.5 mmol, 1 equiv.), KOt-Bu (112 mg, 1 mmol, 2 equiv.) and Et3SiH (401 microliters, 2.5 mmol, 5 equiv.) in 2 ml of toluene for 20 hours at 100° C. After acidic aqueous work up, the crude reaction mixture was purified by chromatography on silica using hexanes and hexanes-ether (10:1) to isolate 2-phenylphenol (2, 30 mg, 0.177 mmol, 35%), 2-triethylsilyl-6-phenylphenol (5, 37 mg, 0.134 mmol, 26%), 2-(3-triethylsilylphenyl)phenol (6, 17 mg, 0.063 mmol, 12%). Quantities of unconsumed 3 as well as products 1, 4 and 7 were obtained using post-chromatography GC-FID analysis of the corresponding mixed fractions.
Name
4-Et3Si dibenzofuran
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
401 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylphenol
Reactant of Route 2
2-Phenylphenol
Reactant of Route 3
Reactant of Route 3
2-Phenylphenol
Reactant of Route 4
Reactant of Route 4
2-Phenylphenol
Reactant of Route 5
Reactant of Route 5
2-Phenylphenol
Reactant of Route 6
Reactant of Route 6
2-Phenylphenol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-phenylphenol?

A1: The molecular formula of this compound is C12H10O, and its molecular weight is 170.21 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound displays distinct spectroscopic features. For example, its infrared spectrum exhibits characteristic peaks that help distinguish it from other compounds [, ].

Q3: How does this compound perform under various conditions?

A3: this compound demonstrates varying stability depending on the environment. Studies show its susceptibility to degradation under prolonged heating, especially during food processing techniques like marmalade making [].

Q4: What are the typical applications of this compound?

A4: this compound is widely employed as a fungicide in various applications. It finds use in preserving citrus fruits, protecting food packaging materials, and even as a component in disinfectants [, , ].

Q5: What is the mechanism of action of 2-hydroxybiphenyl 3-monooxygenase?

A5: This enzyme, found in bacteria like Pseudomonas azelaica HBP1, catalyzes the NADH and oxygen-dependent hydroxylation of 2-hydroxybiphenyl to 2,3-dihydroxybiphenyl [, ]. The reaction proceeds through a ternary complex mechanism, involving flavin intermediates like C(4a)-hydroperoxide and C(4a)-hydroxide [].

Q6: Can the substrate specificity of 2-hydroxybiphenyl 3-monooxygenase be altered?

A6: Yes, directed evolution techniques like error-prone PCR have successfully generated enzyme variants with modified substrate reactivity. For instance, mutations like V368A/L417F enhance the enzyme's activity towards 2-tert-butylphenol and guaiacol [].

Q7: Have any computational studies been conducted on this compound?

A7: Yes, computational methods, including DFT calculations, have been employed to investigate the photolysis mechanism of 4'-chloro-2-hydroxybiphenyl in aqueous solutions [].

Q8: How do structural modifications of this compound affect its biological activity?

A8: Research indicates that specific structural modifications significantly impact this compound's activity. For example, introducing bulky substituents at the ortho and para positions of the phenol ring can dramatically enhance the efficiency of excited-state intramolecular proton transfer (ESIPT) [].

Q9: How can the stability and bioavailability of this compound be improved?

A9: Complexation with beta-cyclodextrin is a proven strategy to enhance the water solubility and stability of this compound, making it more suitable for various applications [].

Q10: How are residues of this compound detected and quantified?

A10: Several analytical techniques are available for detecting and quantifying this compound residues. These include gas chromatography coupled with flame ionization detection or electron capture detection, and high-performance liquid chromatography with UV or fluorescence detection [, ]. A colorimetric method based on a specific color reaction with sulfuric acid, formaldehyde, and iron(III) is also available [, ].

Q11: What is the environmental fate of this compound?

A11: this compound can undergo degradation through various pathways, including biodegradation by specific bacterial species. For instance, Rhodococcus sp. strain IGTS8 utilizes the 4S pathway to convert dibenzothiophene to 2-hydroxybiphenyl, ultimately yielding sulfate as a byproduct [].

Q12: Does this compound pose any environmental risks?

A12: While this compound is considered relatively safe, its presence in food packaging materials raises concerns about potential migration into food products []. Studies have investigated the migration levels in different food simulants, and further research is ongoing to assess the long-term environmental impact of this compound [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.